molecular formula C19H18Cl2N2O3 B13629111 Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate

Cat. No.: B13629111
M. Wt: 393.3 g/mol
InChI Key: ZHLIKNYFVRCAFJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group and linked via a carbonyl bridge to a methyl 2-chloro-4-benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves coupling reactions between activated esters and piperazine derivatives, followed by crystallization for purification .

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate

InChI

InChI=1S/C19H18Cl2N2O3/c1-26-19(25)16-7-2-13(12-17(16)21)18(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3

InChI Key

ZHLIKNYFVRCAFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 2-chloro-4-carboxybenzoic acid under specific conditions to form the desired ester. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

  • Piperazine core : Facilitates hydrogen bonding and intermolecular interactions.
  • 4-Chlorophenyl substituent : Enhances lipophilicity and influences electronic properties.
  • Methyl benzoate ester : Impacts solubility and metabolic stability.
  • Chlorine at the 2-position on the benzene ring : Affects steric and electronic characteristics.

Comparative Analysis with Analogues

Below is a detailed comparison with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Piperazine Substituent Aromatic Group Ester/Functional Group Molecular Formula Molecular Weight (g/mol) Source
Target Compound 4-(4-chlorophenyl) 2-chloro-4-benzoate Methyl ester C₂₀H₁₈Cl₂N₂O₃ 405.27 -
C3 (Methyl 4-(4-(2-(4-Cl-Ph)Quinoline-4-CO)Piperazin-1-yl)Benzoate) 4-(4-chlorophenyl) Quinoline-4-carbonyl Methyl ester C₂₈H₂₃ClN₂O₃ 470.95
Ethyl 2-[4-(4-Cl-Ph)piperazin-1-yl]-2-methylpropanoate 4-(4-chlorophenyl) 2-methylpropanoate Ethyl ester C₁₆H₂₂ClN₂O₂ 309.81
N-(4-Cl-Ph)-4-ethylpiperazine-1-carboxamide 4-ethyl 4-chlorophenyl carboxamide Carboxamide C₁₃H₁₈ClN₃O 267.76
1-Acetyl-4-(4-Cl-PhOAc)piperazine 4-(4-Cl-phenoxyacetyl) Acetyl - C₁₅H₁₈ClN₃O₃ 323.77
Key Observations :

Substituent Effects: The quinoline-containing C3 () has a higher molecular weight (470.95 g/mol) due to the extended aromatic system, which may enhance π-π stacking but reduce solubility compared to the target compound . Ethyl ester analogues () exhibit lower molecular weights and altered pharmacokinetic profiles due to ester chain length .

Functional Group Impact: Carboxamide derivatives () show improved hydrolytic stability compared to esters but reduced bioavailability due to higher polarity .

Halogen Influence :

  • The 4-chlorophenyl group is conserved in the target compound and C3, contributing to similar lipophilicity (logP ~3.5–4.0). Fluorine or methoxy substituents (e.g., in ) alter electronic properties and binding affinities .

Characterization

  • 1H/13C NMR and HRMS () confirm structural integrity, with piperazine protons resonating at δ 2.5–3.5 ppm and aromatic Cl substituents influencing chemical shifts .
  • X-ray crystallography () verifies chair conformations of piperazine rings in related compounds .

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